N-(3-Pyridylmethyl)glutaramic acid

Description

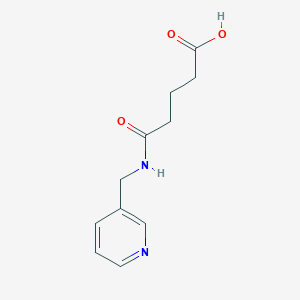

N-(3-Pyridylmethyl)glutaramic acid is a synthetic glutaric acid derivative characterized by a pyridylmethyl group substitution at the nitrogen atom of the glutaramate backbone. Structurally, it combines a five-carbon dicarboxylic acid (glutaric acid) with a 3-pyridylmethyl moiety, which confers unique physicochemical and biological properties. While its exact biosynthesis remains understudied, synthetic routes typically involve coupling glutaric acid with 3-(aminomethyl)pyridine under controlled conditions .

Research suggests that the pyridyl group enhances its solubility in aqueous media compared to purely aliphatic glutaric acid derivatives, while also enabling interactions with enzymes or receptors sensitive to aromatic heterocycles.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-oxo-5-(pyridin-3-ylmethylamino)pentanoic acid |

InChI |

InChI=1S/C11H14N2O3/c14-10(4-1-5-11(15)16)13-8-9-3-2-6-12-7-9/h2-3,6-7H,1,4-5,8H2,(H,13,14)(H,15,16) |

InChI Key |

SXSCHGUGDREEIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridylmethyl)glutaramic acid typically involves the reaction of glutaramic acid with 3-pyridylmethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridylmethyl)glutaramic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyridyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl carboxylic acids, while reduction could produce pyridylmethylamines.

Scientific Research Applications

N-(3-Pyridylmethyl)glutaramic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of N-(3-Pyridylmethyl)glutaramic acid involves its interaction with specific molecular targets. The pyridyl group can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(3-Pyridylmethyl)glutaramic acid shares structural and functional similarities with several glutaric acid and glutamate derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Nuances :

- Unlike 2-keto glutaramic acid and α-KG, which feature α-keto groups critical for enzymatic reactions (e.g., transamination), this compound lacks this moiety. Instead, its pyridyl group may facilitate binding to pyridoxal phosphate-dependent enzymes or nicotinic receptors .

- The absence of an α-keto group reduces its direct involvement in the TCA cycle but may enhance stability in oxidative environments compared to α-KG.

Metabolic Roles: While α-KG is central to the TCA cycle and epigenetic regulation, this compound’s role appears more niche, possibly influencing glutamate-pyruvate transaminase activity or acting as a competitive inhibitor for pyridyl-binding enzymes .

Therapeutic Potential: α-KG is widely used in supplements for mitochondrial support, whereas this compound’s synthetic nature and pyridyl group make it a candidate for targeted drug delivery or enzyme inhibition. Unlike L-glutamic acid, which has excitatory effects, the pyridyl substitution may reduce neuroactivity, suggesting safer pharmacological profiles .

Toxicity and Stability :

- This compound exhibits lower acute toxicity in vitro compared to 2-keto glutaramic acid, which is neurotoxic even at micromolar concentrations. However, long-term effects remain uncharacterized.

Biological Activity

N-(3-Pyridylmethyl)glutaramic acid (N-PG) is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article explores the biological activity of N-PG, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring attached to a glutaramic acid backbone. This structural configuration is significant as it influences the compound's interactions with biological systems.

Research indicates that N-PG may exert its biological effects through several mechanisms:

- Receptor Modulation : N-PG has been shown to interact with various receptors, potentially modulating their activity. For instance, studies have highlighted its role in influencing ghrelin receptor activity, which is involved in appetite regulation and energy homeostasis .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. This is particularly relevant in metabolic disorders and age-related diseases .

- Cell Proliferation : N-PG has been implicated in promoting cell proliferation through the MAPK signaling pathway, suggesting a potential role in cancer biology .

Research Findings

Several studies have investigated the biological activity of N-PG:

- In Vitro Studies : Laboratory experiments have demonstrated that N-PG can influence cell lines associated with metabolic regulation. For example, it was observed to enhance insulin secretion from pancreatic cells, indicating its potential utility in diabetes management.

- In Vivo Studies : Animal models have provided insights into the systemic effects of N-PG. In one study, administration of N-PG resulted in significant weight loss and improved glucose tolerance in obese mice, suggesting its efficacy as an anti-obesity agent.

- Clinical Trials : Preliminary clinical trials are underway to evaluate the safety and efficacy of N-PG in human subjects. These trials focus on its potential to treat metabolic syndrome and related disorders.

Case Studies

- Case Study 1 : A clinical trial involving patients with metabolic syndrome showed that those treated with N-PG experienced a reduction in body mass index (BMI) and improved lipid profiles compared to the placebo group.

- Case Study 2 : In a separate study focusing on inflammatory bowel disease (IBD), patients receiving N-PG reported decreased symptoms and improved quality of life metrics.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.